molecular formula C19H13BrFNO4S2 B11105748 ((5E)-5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid

((5E)-5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid

Cat. No.: B11105748
M. Wt: 482.3 g/mol
InChI Key: WCRYAVDWVTWKPY-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-((E)-1-{5-BROMO-2-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL]ACETIC ACID is a complex organic compound with a unique structure that includes bromine, fluorine, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-((E)-1-{5-BROMO-2-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL]ACETIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the bromine and fluorine substituents: These can be introduced via halogenation reactions using reagents such as bromine and fluorine sources.

    Formation of the final product: The final step involves the condensation of the intermediate compounds to form the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[5-((E)-1-{5-BROMO-2-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL]ACETIC ACID can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[5-((E)-1-{5-BROMO-2-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL]ACETIC ACID has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The unique structural features of this compound make it suitable for the design of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[5-((E)-1-{5-BROMO-2-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The thiazole ring can participate in π-π stacking interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-((E)-1-{5-BROMO-2-[(3-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL]ACETIC ACID
  • 2-[5-((E)-1-{5-BROMO-2-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL]ACETIC ACID

Uniqueness

The unique combination of bromine, fluorine, and thiazole moieties in 2-[5-((E)-1-{5-BROMO-2-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL]ACETIC ACID imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Properties

Molecular Formula

C19H13BrFNO4S2

Molecular Weight

482.3 g/mol

IUPAC Name

2-[(5E)-5-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C19H13BrFNO4S2/c20-13-5-6-15(26-10-11-3-1-2-4-14(11)21)12(7-13)8-16-18(25)22(9-17(23)24)19(27)28-16/h1-8H,9-10H2,(H,23,24)/b16-8+

InChI Key

WCRYAVDWVTWKPY-LZYBPNLTSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O)F

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)N(C(=S)S3)CC(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.